4-(Bromomethyl)-2-methylpyridine
Overview
Description
4-(Bromomethyl)-2-methylpyridine is an organic compound with the molecular formula C7H8BrN It is a derivative of pyridine, where a bromomethyl group is attached to the fourth position and a methyl group is attached to the second position of the pyridine ring
Mechanism of Action
Target of Action
Bromomethyl compounds are known to be used in suzuki–miyaura cross-coupling reactions , a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In Suzuki–Miyaura cross-coupling reactions, the bromomethyl group in 4-(Bromomethyl)-2-methylpyridine could potentially act as an electrophile . The reaction involves the oxidative addition of the electrophilic organic group, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
It’s worth noting that the compound could potentially be involved in various biochemical reactions due to its reactivity in carbon–carbon bond forming reactions .
Pharmacokinetics
The pharmacokinetics of a compound are influenced by factors such as its chemical structure, solubility, stability, and the presence of functional groups .
Result of Action
As a reagent in suzuki–miyaura cross-coupling reactions, it could potentially contribute to the formation of new carbon–carbon bonds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the success of Suzuki–Miyaura cross-coupling reactions, in which this compound can be used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2-methylpyridine typically involves the bromination of 2-methylpyridine. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems can help in maintaining consistent quality and reducing the risk of side reactions.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2-methylpyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, sodium thiolate, or potassium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Nucleophilic Substitution: Products like 4-(Azidomethyl)-2-methylpyridine, 4-(Methylthio)-2-methylpyridine.
Oxidation: 4-(Bromomethyl)-2-pyridinecarboxylic acid.
Reduction: 4-(Bromomethyl)-2-methylpiperidine.
Scientific Research Applications
4-(Bromomethyl)-2-methylpyridine is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: Potential use in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: Used in the production of agrochemicals and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)-2-methylpyridine
- 4-(Fluoromethyl)-2-methylpyridine
- 4-(Iodomethyl)-2-methylpyridine
Uniqueness
4-(Bromomethyl)-2-methylpyridine is unique due to the reactivity of the bromomethyl group, which is more reactive than its chloro or fluoro counterparts but less reactive than the iodo derivative. This balance of reactivity makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(bromomethyl)-2-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-6-4-7(5-8)2-3-9-6/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVVGGQWHXOPXRQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302605 | |
Record name | 4-(Bromomethyl)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1167055-68-6 | |
Record name | 4-(Bromomethyl)-2-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1167055-68-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Bromomethyl)-2-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001302605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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